molecular formula C14H10Cl2O3 B6406976 2-Chloro-4-(5-chloro-2-methoxyphenyl)benzoic acid, 95% CAS No. 877383-61-4

2-Chloro-4-(5-chloro-2-methoxyphenyl)benzoic acid, 95%

Cat. No.: B6406976
CAS No.: 877383-61-4
M. Wt: 297.1 g/mol
InChI Key: LZPMIMANAWHQMW-UHFFFAOYSA-N
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Description

2-Chloro-4-(5-chloro-2-methoxyphenyl)benzoic acid (2C4C5C2MPBA), also known as 2-chloro-4-chloro-2-methoxybenzoic acid, is an organic compound with the molecular formula C9H6Cl3O3. It is a white crystalline solid with a melting point of 190-195 °C. The compound is used in the synthesis of various pharmaceuticals and has a range of scientific applications.

Scientific Research Applications

2C4C5C2MPBA is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the synthesis of polymers, and the study of the mechanism of action of drugs. The compound has also been used in the synthesis of fluorinated compounds, the synthesis of heterocyclic compounds, and the study of the mechanism of action of enzymes.

Mechanism of Action

2C4C5C2MPBA is an organic compound with a range of scientific applications. It is used in the synthesis of pharmaceuticals and has been used in the study of the mechanism of action of drugs. The compound acts as an inhibitor of enzymes, which can affect the metabolism of drugs. It has also been used in the study of the mechanism of action of enzymes, as it can act as an inhibitor of enzyme activity.
Biochemical and Physiological Effects
2C4C5C2MPBA has been used in the study of the biochemical and physiological effects of drugs. The compound has been used to study the effects of drugs on the metabolism of cells, and it has been used to study the effects of drugs on the immune system. The compound has also been used to study the effects of drugs on the nervous system.

Advantages and Limitations for Lab Experiments

2C4C5C2MPBA has several advantages for use in lab experiments. It is a relatively stable compound, and it has a wide range of applications in scientific research. It is also relatively easy to synthesize, and it is relatively inexpensive. However, the compound has several limitations for use in lab experiments. It is toxic and can be hazardous to use, and it can be difficult to purify.

Future Directions

The future applications of 2C4C5C2MPBA are numerous. It can be used in the development of new pharmaceuticals, and it can be used in the study of the mechanism of action of enzymes. It can also be used in the synthesis of polymers, and it can be used in the study of the biochemical and physiological effects of drugs. Additionally, it can be used in the study of the effects of drugs on the immune system and the nervous system, and it can be used in the synthesis of fluorinated compounds and heterocyclic compounds. Finally, it can be used in the development of new materials and technologies.

Properties

IUPAC Name

2-chloro-4-(5-chloro-2-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c1-19-13-5-3-9(15)7-11(13)8-2-4-10(14(17)18)12(16)6-8/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPMIMANAWHQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC(=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691110
Record name 3,5'-Dichloro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877383-61-4
Record name 3,5'-Dichloro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-bromo-2-chlorobenzoic acid (0.4 g), 5-chloro-2-methoxybenzoic acid (0.4 g), Pd(dppf)Cl2 (0.12 g), sodium carbonate (0.9 g), dioxan (15 ml) and methanol (5 ml) were charged to a flask and heated at reflux for 16 h. Cooled to room temp and filtered (hyflo). The filtrate was concentrated in vacuo, then dissolved in ethyl acetate. The suspension was made basic by addition of dilute NaOH. The aqueous layer was separated and acidified using 2M HCl, extracted with EtOAc, dried (MgSO4) and evaporated in vacuo to give the sub-title compound Yield 0.4 g
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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